molecular formula C23H24N4OS B492619 N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide CAS No. 671199-31-8

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

Cat. No.: B492619
CAS No.: 671199-31-8
M. Wt: 404.5g/mol
InChI Key: UPXHJTJTOHYVBV-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide is a useful research compound. Its molecular formula is C23H24N4OS and its molecular weight is 404.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide, with the CAS number 671199-31-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various fields of research.

  • Molecular Formula : C23H24N4OS
  • Molecular Weight : 404.53 g/mol
  • Structure : The compound features a triazole ring fused to a quinoline structure, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazole ring.
  • Coupling with the quinoline derivative.
  • Final modifications to introduce the propanamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of quinoline and triazole possess activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties, which are common in triazole-containing compounds .

Anticancer Potential

The biological evaluation of similar compounds has indicated promising anticancer activities. The presence of the triazole and quinoline moieties is often associated with:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound may modulate inflammatory pathways, providing therapeutic avenues for conditions associated with chronic inflammation .

Case Studies

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AntibacterialEffective against E. coli, P. aeruginosa ,
AntifungalPotential activity against fungal strains
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryModulates inflammatory responses

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-23(2,3)17-9-11-18(12-10-17)24-21(28)14-15-29-22-26-25-20-13-8-16-6-4-5-7-19(16)27(20)22/h4-13H,14-15H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHJTJTOHYVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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